molecular formula C27H54O2 B15180682 Stearyl isononanoate CAS No. 84878-34-2

Stearyl isononanoate

Cat. No.: B15180682
CAS No.: 84878-34-2
M. Wt: 410.7 g/mol
InChI Key: IRPUQPOQLCBARJ-UHFFFAOYSA-N
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Description

Stearyl isononanoate is a fatty acid ester, specifically an ester of stearyl alcohol and isononanoic acid. It is widely used in the personal care and cosmetic industry due to its excellent emollient properties, which help to soften and smooth the skin and hair. This compound is known for its low viscosity, making it easy to incorporate into various formulations such as moisturizers, sunscreens, conditioners, and makeup .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stearyl isononanoate is synthesized by the esterification of stearyl alcohol with isononanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. After the reaction, the ester is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Stearyl isononanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of stearyl alcohol and isononanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Stearyl isononanoate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology and medicine, it is used in formulations for skin and hair care products due to its emollient properties. It helps to improve the texture and hydration of the skin and hair, making it a valuable ingredient in dermatological and cosmetic research .

Mechanism of Action

The primary mechanism of action of stearyl isononanoate is its ability to form a protective barrier on the skin and hair, preventing moisture loss and providing a smooth and silky texture. This barrier function helps to protect the skin and hair from environmental stressors, such as pollution and UV radiation. The ester also acts as a lubricant, reducing friction and improving the overall feel of cosmetic formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stearyl isononanoate is unique due to its specific combination of stearyl alcohol and isononanoic acid, which provides a balance of emollient properties and low viscosity. This makes it particularly suitable for use in a wide range of cosmetic formulations, offering both hydration and a smooth texture without being too greasy or heavy .

Properties

CAS No.

84878-34-2

Molecular Formula

C27H54O2

Molecular Weight

410.7 g/mol

IUPAC Name

octadecyl 3,5,5-trimethylhexanoate

InChI

InChI=1S/C27H54O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-26(28)23-25(2)24-27(3,4)5/h25H,6-24H2,1-5H3

InChI Key

IRPUQPOQLCBARJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(C)CC(C)(C)C

Origin of Product

United States

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